rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate
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Overview
Description
rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and an indeno-pyrrole core
Preparation Methods
The synthesis of rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indeno-pyrrole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base to form the tert-butyl ester.
Addition of the hydroxyethyl group: This can be accomplished through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate include other indeno-pyrrole derivatives with different substituents These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15,20H,8-12H2,1-3H3/t15-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAWVCKNHZCCC-CRAIPNDOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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